UROGUANYLIN (HUMAN)
Overview
Description
Uroguanylin (human) is a 16 amino acid peptide secreted by enterochromaffin cells in the duodenum and proximal small intestine. It acts as an agonist of the guanylyl cyclase receptor guanylate cyclase 2C, regulating electrolyte and water transport in intestinal and renal epithelia . This peptide is encoded by the GUCA2B gene in humans .
Mechanism of Action
Target of Action
Uroguanylin primarily targets the guanylate cyclase C (GC-C) receptor . This receptor is found on the gastrointestinal mucosal epithelial cells and renal epithelia . The GC-C receptor plays a crucial role in regulating electrolyte and water transport in these tissues .
Mode of Action
Uroguanylin acts as an agonist of the GC-C receptor . By binding to this receptor, it triggers a series of biochemical reactions that lead to the production of cyclic guanosine monophosphate (cGMP) . This increase in intracellular cGMP concentration is the primary result of uroguanylin’s interaction with its target .
Biochemical Pathways
The activation of the GC-C receptor by uroguanylin leads to an increase in intracellular cGMP . This cGMP then inhibits sodium absorption mediated via apical sodium/hydrogen exchange and activates protein kinase G II . Additionally, cGMP increases cyclic adenosine monophosphate (cAMP) in the cell via inhibition of phosphodiesterase III, which activates protein kinase A . These kinases increase the secretion of chloride and water via activation of the cystic fibrosis transmembrane conductance regulator .
Pharmacokinetics
There is no measurable systemic absorption of oral uroguanylin observed, indicating that its bioavailability is confined to the site of action .
Result of Action
The activation of the GC-C receptor by uroguanylin and the subsequent increase in cGMP levels lead to a variety of effects. In the intestinal epithelium, this results in the stimulation of transepithelial chloride and bicarbonate secretion into the intestinal lumen . Uroguanylin also modulates both food intake and energy expenditure, ultimately resulting in a decrease in body weight . This action is mediated by the sympathetic nervous system .
Action Environment
Uroguanylin is mostly produced in the gut, and its production is regulated by nutritional status . It is also produced in other tissues such as the kidneys . The environment in which uroguanylin acts can influence its action, efficacy, and stability. For instance, the presence of food in the gut can stimulate the secretion of uroguanylin .
Biochemical Analysis
Biochemical Properties
Uroguanylin acts as an agonist of the guanylyl cyclase receptor guanylate cyclase 2C (GC-C), and regulates electrolyte and water transport in intestinal and renal epithelia . By agonizing this guanylyl cyclase receptor, uroguanylin causes intestinal secretion of chloride and bicarbonate to dramatically increase . This process is facilitated by the second messenger cGMP .
Cellular Effects
Uroguanylin is expressed in the gastrointestinal tract and has been implicated in ion and fluid homeostasis, satiety, abdominal pain, growth, and intestinal barrier integrity . Its cellular sources include goblet cells, entero-/colonocytes, and enteroendocrine (EE) cells . Uroguanylin influences cell function by regulating the transport of electrolytes and water across the cell membrane .
Molecular Mechanism
Uroguanylin stimulates membrane guanylate cyclases (GC) and regulates intestinal and renal function via cGMP . The binding of uroguanylin to GC-C enhances the production and intracellular accumulation of cGMP, which in the intestinal epithelium results in stimulation of transepithelial chloride and bicarbonate secretion into the intestinal lumen .
Dosage Effects in Animal Models
In mice, food deprivation significantly reduced plasma Uroguanylin levels, which were correlated with the lower protein levels of Uroguanylin in the duodenum . These effects were reverted after refeeding and leptin challenge .
Metabolic Pathways
Uroguanylin is involved in the cGMP metabolic pathway . It stimulates the production of cGMP, a second messenger that plays a crucial role in various physiological processes .
Transport and Distribution
Uroguanylin is secreted by enterochromaffin cells in the duodenum and proximal small intestine . It is then transported to its target cells, where it binds to the GC-C receptor located on the cell membrane .
Subcellular Localization
Uroguanylin is localized to the apical plasma membranes of cells in the intestinal mucosa, renal tubules, and other epithelia . Its localization is crucial for its function as it allows for the regulation of GC activity via paracrine and/or autocrine mechanisms .
Preparation Methods
Synthetic Routes and Reaction Conditions
Uroguanylin can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The synthesis is typically carried out under mild conditions to prevent degradation of the peptide .
Industrial Production Methods
Industrial production of uroguanylin involves recombinant DNA technology. The gene encoding uroguanylin is inserted into a suitable expression vector, which is then introduced into a host organism such as Escherichia coli. The host organism produces uroguanylin, which is subsequently purified using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
Uroguanylin undergoes various chemical reactions, including:
Oxidation: The cysteine residues in uroguanylin can form disulfide bonds, which are crucial for its biological activity.
Reduction: Disulfide bonds can be reduced to free thiol groups using reducing agents such as dithiothreitol.
Substitution: Amino acid residues in uroguanylin can be substituted with other amino acids to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or air oxidation under mild conditions.
Reduction: Dithiothreitol or β-mercaptoethanol under mild conditions.
Substitution: Amino acid derivatives and coupling reagents such as N,N’-diisopropylcarbodiimide in SPPS.
Major Products
Oxidation: Formation of disulfide bonds.
Reduction: Free thiol groups.
Substitution: Modified peptides with altered biological activity.
Scientific Research Applications
Uroguanylin has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Uroguanylin is unique due to its specific amino acid sequence and its role in regulating both intestinal and renal functions. Unlike guanylin, which primarily affects the intestines, uroguanylin has a broader range of action, influencing both the intestines and kidneys .
Properties
IUPAC Name |
(2S)-2-[[(1R,4S,7S,10S,13S,16R,19S,22S,25R,32S,38R)-10-(2-amino-2-oxoethyl)-25-[[(2S)-3-carboxy-2-[[(2S)-3-carboxy-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]propanoyl]amino]propanoyl]amino]-22-(2-carboxyethyl)-32-[(1R)-1-hydroxyethyl]-4-methyl-19-(2-methylpropyl)-3,6,9,12,15,18,21,24,30,33,36-undecaoxo-7,13-di(propan-2-yl)-27,28,40,41-tetrathia-2,5,8,11,14,17,20,23,31,34,37-undecazabicyclo[14.13.13]dotetracontane-38-carbonyl]amino]-4-methylpentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C64H102N18O26S4/c1-24(2)13-32-53(96)79-40-23-112-109-20-37(57(100)76-36(64(107)108)14-25(3)4)70-43(86)19-68-61(104)49(29(10)83)82-60(103)39(77-50(93)28(9)69-62(105)47(26(5)6)80-56(99)33(16-42(67)85)75-63(106)48(27(7)8)81-59(40)102)22-111-110-21-38(58(101)71-31(52(95)73-32)11-12-44(87)88)78-55(98)35(18-46(91)92)74-54(97)34(17-45(89)90)72-51(94)30(65)15-41(66)84/h24-40,47-49,83H,11-23,65H2,1-10H3,(H2,66,84)(H2,67,85)(H,68,104)(H,69,105)(H,70,86)(H,71,101)(H,72,94)(H,73,95)(H,74,97)(H,75,106)(H,76,100)(H,77,93)(H,78,98)(H,79,96)(H,80,99)(H,81,102)(H,82,103)(H,87,88)(H,89,90)(H,91,92)(H,107,108)/t28-,29+,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,47-,48-,49-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQZRYOAXGUCZMI-HWMZBCIHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(NC(=O)CNC(=O)C(NC2=O)C(C)O)C(=O)NC(CC(C)C)C(=O)O)C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)C(C)C)CC(=O)N)C(C)C)CC(C)C)CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)N[C@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@H](NC(=O)CNC(=O)[C@@H](NC2=O)[C@@H](C)O)C(=O)N[C@@H](CC(C)C)C(=O)O)C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)C(C)C)CC(=O)N)C(C)C)CC(C)C)CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C64H102N18O26S4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90745574 | |
Record name | PUBCHEM_71308576 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90745574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1667.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
154525-25-4 | |
Record name | PUBCHEM_71308576 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90745574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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